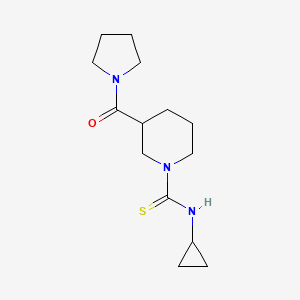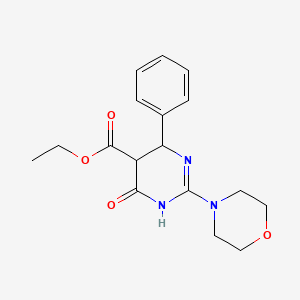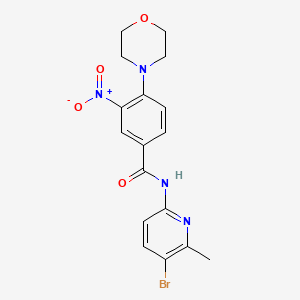
N-cyclopropyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarbothioamide
Vue d'ensemble
Description
N-cyclopropyl-3-(1-pyrrolidinylcarbonyl)-1-piperidinecarbothioamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the family of piperidinecarbothioamide compounds and is known for its unique mechanism of action. In
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and addiction medicine. CPP has been shown to have a significant impact on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
CPP's mechanism of action involves the inhibition of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in various physiological processes, including learning and memory. By inhibiting the NMDA receptor, CPP can modulate the activity of glutamate and other neurotransmitters, leading to a reduction in excitotoxicity and neuroinflammation.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the modulation of the dopamine and serotonin systems. CPP has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
CPP's unique mechanism of action and potential therapeutic applications make it an attractive candidate for lab experiments. However, the synthesis of CPP can be challenging and time-consuming, making it difficult to obtain large quantities for research purposes. Additionally, the use of CPP in lab experiments requires careful consideration of dosage and potential side effects.
Orientations Futures
There are many potential future directions for the study of CPP. One promising area of research is the development of CPP-based therapies for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the study of CPP's impact on the immune system and inflammation could lead to new insights into the treatment of various inflammatory disorders. Finally, the development of new synthesis methods for CPP could lead to more efficient and cost-effective production, making it more accessible for research purposes.
Conclusion:
In conclusion, CPP is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of CPP involves a multi-step process, and its unique mechanism of action involves the inhibition of the NMDA receptor. CPP has various biochemical and physiological effects, making it a promising candidate for the treatment of various neurological disorders. While there are limitations to the use of CPP in lab experiments, there are many potential future directions for its study, including the development of new therapies and synthesis methods.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(pyrrolidine-1-carbonyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c18-13(16-7-1-2-8-16)11-4-3-9-17(10-11)14(19)15-12-5-6-12/h11-12H,1-10H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHGVBAUUHCCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C(=S)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,3-thiazol-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4233018.png)
![2-(4-chlorophenoxy)-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4233024.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233039.png)
amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)


![ethyl 6-({[2-(4-chlorophenyl)ethyl]amino}methyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4233065.png)
![N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4233077.png)

![ethyl 5-acetyl-2-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233085.png)


![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4233117.png)
![N-{4-[5-phenyl-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4233119.png)